N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound with a molecular formula of C25H22Cl2N4O2S and a molecular weight of 513.45 g/mol This compound is notable for its unique structure, which includes a triazole ring, phenyl groups, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves careful control of reaction parameters to maintain the integrity of the complex molecular structure .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block in organic chemistry research .
Biology: In biological research, it is studied for its potential interactions with various biomolecules and its effects on biological systems .
Medicine: While not widely used in clinical settings, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets .
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play crucial roles in binding to these targets, leading to various biological effects. The sulfanyl-acetamide linkage may also contribute to the compound’s activity by influencing its electronic properties and reactivity .
Comparison with Similar Compounds
- N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Ethyl acetoacetate
- Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness: N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its complex molecular structure. This uniqueness allows it to interact with a wide range of molecular targets, making it valuable in various research applications .
Properties
CAS No. |
539808-96-3 |
---|---|
Molecular Formula |
C25H22Cl2N4O2S |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22Cl2N4O2S/c1-16-11-12-21(17(2)13-16)31-22(14-33-18-7-4-3-5-8-18)29-30-25(31)34-15-23(32)28-24-19(26)9-6-10-20(24)27/h3-13H,14-15H2,1-2H3,(H,28,32) |
InChI Key |
BNCPJABWRADYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)COC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.